molecular formula C8H17BrN4O B612003 2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide CAS No. 1086639-59-9

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

Cat. No. B612003
M. Wt: 265.15078
InChI Key:
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Description

2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide, commonly referred to as TADB, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of ways. TADB is a relatively new compound and has only recently been studied in detail.

Scientific Research Applications

Water-Soluble Derivatives and Solubility Studies

Research has explored water-soluble derivatives of 1,3,5-triaza-7-phosphaadamantane (PTA), such as 3,7-diformyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane and 1-pyridylmethyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.1]decane bromide, for their solubility in organic solvents and water. This is significant for their potential applications in various scientific fields due to their enhanced solubility properties (Krogstad et al., 2007).

Catalytic Activity in Organic Reactions

Bis(1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷] decane) peroxodisulfate has been developed as a mild and efficient oxidizer in organic synthesis. This reagent is stable and can effectively convert hydroxyl compounds, hydrazones, and oximes into their corresponding products, demonstrating its potential in organic synthesis and catalytic processes (Wu Minghu et al., 2000).

Structural Analysis and Crystallography

Studies have also focused on the crystal structure and properties of various derivatives of 1,3,5-triaza-7-phosphaadamantane. For instance, research on the salt hexamethylenetetraminium fumarate has provided insights into its crystal structure and the formation of three-dimensional networks via hydrogen bonds (Lemmerer, 2010).

Transition Metal Complexes

Derivatives of 1,3,5-triaza-7-phosphaadamantane have been used to synthesize various transition metal complexes. These complexes demonstrate unique properties and potential applications in catalysis and material science. For example, bis(3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane) bis(1,2-dicyanoethene-1,2-dithiolato)nickelate(II) shows interesting intermolecular hydrogen-bond interactions (Pan et al., 2011).

properties

IUPAC Name

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPXFHNNLMCUPA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-(2-hydroxyethyl)-, bromide

CAS RN

1086639-59-9
Record name 1086639-59-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 2
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 3
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 4
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 5
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide
Reactant of Route 6
2-(3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide

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